3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide

Lipophilicity Permeability Drug Design

Researchers often face experimental variability when substituting demethylated or carboxylic acid analogs for CFTR modulator SAR studies, due to critical differences in hydrogen bonding and lipophilicity. This compound directly addresses that need as a precisely N-methylated propanamide building block. • Enables unambiguous investigation of N-alkylation effects on CFTR potentiation and cellular permeability (XLogP3-AA ~2.6). • The 3-bromo-5-fluoro pattern provides a distinct heavy-atom probe for X-ray crystallography and halogen-bonding studies. • Supplied with rigorous analytical characterization to ensure reproducible results in ion transport assays (e.g., Caco-2, MDCK).

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B12076960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCNC(=O)CCOC1=CC(=CC(=C1)Br)F
InChIInChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyDKHCZZHVHIKZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide: Molecular Identity and Baseline


3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide (CAS 1502257-51-3) is a synthetic halogenated phenoxypropanamide with the molecular formula C10H11BrFNO2 and a molecular weight of 276.10 g/mol . It belongs to a class of compounds explored as cystic fibrosis transmembrane conductance regulator (CFTR) modulators, although publicly disclosed biological potency data for this specific molecule remain sparse. Its structure—featuring a 3-bromo-5-fluorophenoxy ring linked via an ether to an N-methylpropanamide chain—provides a distinct halogen substitution pattern and hydrogen-bonding profile compared to its demethylated or carboxylic acid analogs, which directly impact its physicochemical and potential pharmacological properties.

Suitable as a tool compound for CFTR modulator SAR studies
Features a unique 3-bromo-5-fluoro substitution pattern for halogen-bonding probe design
N-methylated amide enables hydrogen-bonding profile distinct from primary amide or acid analogs

Why Generic Substitution with Analogs Can Mislead Research


In-class compounds such as 3-(3-bromo-5-fluorophenoxy)propanamide (the primary amide analog, CAS 1523466-88-7) or 3-(3-bromo-5-fluorophenoxy)propanoic acid (the carboxylic acid analog) are often considered as potential replacements for procurement or screening . However, the N-methyl substitution in the target compound critically alters hydrogen-bond donor and acceptor counts, lipophilicity (XLogP3-AA ~2.6 vs. predicted lower values for the demethylated analog), and conformational flexibility, which can lead to divergent target binding, cellular permeability, and metabolic stability [1]. Without head-to-head comparative data, assuming functional interchangeability risks generating non-reproducible or misleading results in biological assays and chemical biology applications.

Primary amide analog (CAS 1523466-88-7)
May shift lipophilicity and hydrogen-bond donor count, potentially altering permeability and target engagement. Without head-to-head data, assay results may not transfer.
Carboxylic acid analog
Introduction of a carboxylate group strongly modifies charge state and H-bond capacity, likely affecting cellular uptake and CFTR binding; direct substitution may yield non-reproducible outcomes.

Quantitative Differential Evidence for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide


Increased Lipophilicity Versus the Primary Amide Analog

The target compound exhibits a computed XLogP3-AA value of 2.6, indicating moderate lipophilicity [1]. In contrast, the primary amide analog 3-(3-bromo-5-fluorophenoxy)propanamide is predicted to have a lower XLogP3-AA (approximately 1.9–2.1 based on structural fragment contributions), reflecting increased polarity due to the additional amide hydrogen. This difference suggests the N-methyl derivative may possess enhanced passive membrane permeability, a key parameter for cell-based assays and oral bioavailability.

Lipophilicity
Class-level
XLogP3-AA 2.6 for target vs. ~1.9–2.1 for primary amide analog (Δ 0.5–0.7)
Supports higher predicted passive permeability; relevant for cell-based assay selection
In silico estimate; requires experimental validation
Lipophilicity Permeability Drug Design

Reduced Hydrogen-Bond Donor Count Profile

The N-methylpropanamide moiety reduces the number of hydrogen-bond donors (HBD) to 1, compared to 2 HBDs in the primary amide analog 3-(3-bromo-5-fluorophenoxy)propanamide . A lower HBD count is generally correlated with improved membrane permeability and reduced promiscuous binding to off-target proteins, as per Lipinski's and related property guidelines.

H-Bond Donors
Class-level
1 HBD for target vs. 2 HBDs for primary amide analog
Lower HBD count may reduce off-target interactions and improve permeability
Structural inference; no direct binding data available
Hydrogen Bonding Selectivity ADME

Differential CFTR Potentiator Activity: Class-Level SAR

While direct IC50/EC50 values for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide on CFTR are not publicly available, structure-activity relationship (SAR) studies on related phenoxypropanamides indicate that N-alkylation of the amide significantly modulates CFTR potentiation activity [1]. Compounds retaining the N-methyl group in this chemical series have been reported to exhibit enhanced efficacy compared to their des-methyl counterparts, likely due to improved binding interactions within the CFTR potentiator site.

CFTR Potentiator SAR
Class-level
N-methyl substitution qualitatively favored for CFTR potentiation in related series
Supports procurement of N-methylated analog for potentiator screening
Exact EC50 not publicly disclosed; derived from patent SAR trends
CFTR Potentiator Cystic Fibrosis

Optimal Application Scenarios Based on Differential Evidence


Lead Optimization in CFTR-Targeted Programs

Based on class-level SAR indicating that N-alkylation enhances CFTR potentiation [REFS-1 from Section 3, Evidence_3], this compound serves as a key intermediate or candidate for medicinal chemistry optimization aiming to improve airway epithelial ion transport. Its moderate lipophilicity (XLogP3-AA 2.6) and single HBD support further functionalization while maintaining drug-like properties.

Chemical Probe Development for Halogen-Enriched Binding Site Mapping

The unique 3-bromo-5-fluoro substitution pattern provides distinct electron density and steric bulk compared to mono-halogenated or des-halogenated analogs. This property is useful for probing halogen-bonding interactions in target proteins, where the bromine can also serve as a heavy atom for X-ray crystallography phasing.

Cell-Based Permeability and Transport Assays

With a reduced HBD count (1 vs. 2) and elevated lipophilicity relative to the primary amide analog, this compound is a suitable tool for studying passive membrane permeability in epithelial or endothelial cell monolayers (e.g., Caco-2 or MDCK assays), particularly when comparing the impact of N-methylation on transcellular flux.

Application
Selection Property
Validation Focus
CFTR modulator lead optimization
N-methylated amide for SAR exploration
Potentiator activity in CFTR functional assays
Halogen-enriched binding site mapping
3-bromo-5-fluoro substitution pattern
Anomalous scattering for crystallographic phasing
Cell permeability probe
Reduced HBD count and elevated lipophilicity vs. primary amide
Transcellular flux in epithelial/endothelial monolayers
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